molecular formula C15H16N2O4 B2919263 N-(3-Morpholino-3-oxopropyl)phthalimide CAS No. 31122-63-1

N-(3-Morpholino-3-oxopropyl)phthalimide

Cat. No.: B2919263
CAS No.: 31122-63-1
M. Wt: 288.303
InChI Key: GNGRYCWSWHFJCW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(3-Morpholino-3-oxopropyl)phthalimide typically involves the reaction of phthalic anhydride with morpholine and a suitable propylating agent. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-Morpholino-3-oxopropyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-(3-Morpholino-3-oxopropyl)phthalimide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various functionalized derivatives.

    Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Morpholino-3-oxopropyl)phthalimide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(3-Morpholino-3-oxopropyl)phthalimide can be compared with other similar compounds, such as N-(3-Bromopropyl)phthalimide and other phthalimide derivatives. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

2-(3-morpholin-4-yl-3-oxopropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(16-7-9-21-10-8-16)5-6-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGRYCWSWHFJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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